Cas no 2092777-78-9 ((4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone)

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone structure
2092777-78-9 structure
Produktname:(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone
CAS-Nr.:2092777-78-9
MF:C7H7BrClNOS
MW:268.55857872963
MDL:MFCD30631766
CID:5239448

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • INDEX NAME NOT YET ASSIGNED
    • (4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone
    • MDL: MFCD30631766
    • Inchi: 1S/C7H7BrClNOS/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
    • InChI-Schlüssel: DBFNBLSVIXWWRW-UHFFFAOYSA-N
    • Lächelt: O=S(C)(C1C=C(Cl)C(Br)=CC=1)=N

Experimentelle Eigenschaften

  • Dichte: 1.70±0.1 g/cm3(Predicted)
  • Siedepunkt: 330.5±52.0 °C(Predicted)

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-308890-1g
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone
2092777-78-9
1g
$1019.0 2023-09-05
Enamine
EN300-308890-5.0g
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone
2092777-78-9
5.0g
$2673.0 2023-02-26
Enamine
EN300-308890-10.0g
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone
2092777-78-9
10.0g
$3362.0 2023-02-26
Enamine
EN300-308890-1.0g
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone
2092777-78-9
1.0g
$1019.0 2023-02-26
Enamine
EN300-308890-2.5g
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone
2092777-78-9
2.5g
$2110.0 2023-09-05
Enamine
EN300-308890-10g
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone
2092777-78-9
10g
$3362.0 2023-09-05
Enamine
EN300-308890-5g
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone
2092777-78-9
5g
$2673.0 2023-09-05

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  2 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, 0 °C
Referenz
2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease
Garcia-Carceles, Javier; et al, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ;  5 min, rt
1.2 Reagents: Sodium periodate Solvents: Water ;  3 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ;  2 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, 0 °C
Referenz
2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease
Garcia-Carceles, Javier; et al, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium ethylxanthate ,  Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1.5 h, -5 °C → 75 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ;  overnight, heated
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
3.1 Reagents: N-Bromosuccinimide ,  Potassium tert-butoxide Solvents: Methanol ;  1.5 h, rt
4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ;  5 min, rt
4.2 Reagents: Sodium periodate Solvents: Water ;  3 h, rt
5.1 Reagents: Sulfuric acid Solvents: Water ;  2 h, reflux; reflux → rt
5.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, 0 °C
Referenz
2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease
Garcia-Carceles, Javier; et al, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide ,  Potassium tert-butoxide Solvents: Methanol ;  1.5 h, rt
2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ;  5 min, rt
2.2 Reagents: Sodium periodate Solvents: Water ;  3 h, rt
3.1 Reagents: Sulfuric acid Solvents: Water ;  2 h, reflux; reflux → rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, 0 °C
Referenz
2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease
Garcia-Carceles, Javier; et al, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
2.1 Reagents: N-Bromosuccinimide ,  Potassium tert-butoxide Solvents: Methanol ;  1.5 h, rt
3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ;  5 min, rt
3.2 Reagents: Sodium periodate Solvents: Water ;  3 h, rt
4.1 Reagents: Sulfuric acid Solvents: Water ;  2 h, reflux; reflux → rt
4.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, 0 °C
Referenz
2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease
Garcia-Carceles, Javier; et al, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Raw materials

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Preparation Products

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